

A Comparative Guide to HSK0935: An SGLT2 Inhibitor

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Compound of Interest

Compound Name: HSK0935

Cat. No.: B607982

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This guide provides a comparative analysis of the published findings on **HSK0935**, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). The performance of **HSK0935** is compared with other well-established SGLT2 inhibitors: Dapagliflozin, Canagliflozin, and Empagliflozin. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the in vitro potency, selectivity, and in vivo efficacy of **HSK0935** in comparison to other leading SGLT2 inhibitors.

Table 1: In Vitro Potency and Selectivity of SGLT2 Inhibitors

Compound	hSGLT2 IC50 (nM)	hSGLT1 IC50 (nM)	Selectivity (SGLT1/SGLT2)
HSK0935	1.3	1095.9	843-fold
Dapagliflozin	1.1 - 1.2	1390 - 1400	~1200-fold[1][2]
Canagliflozin	2.2 - 4.2	663 - 710	~150 to 413-fold[3][4]
Empagliflozin	3.1	8300	>2500-fold[2][5]

Table 2: In Vivo Efficacy - Urinary Glucose Excretion (UGE) in Rats

Compound	Dose (mg/kg)	Species	Increase in UGE
HSK0935	1, 3, 10	Sprague-Dawley Rats	Robust urinary glucose excretion
Dapagliflozin	0.1	Zucker Diabetic Fatty (ZDF) Rats	Significant increase in UGE within 6h[1]
Dapagliflozin	1.0	Normal Rats	Significant dose-dependent glucosuria[6]

Table 3: Pharmacokinetic Parameters in Rats

Compound	Dose (mg/kg, oral)	Tmax (h)	t1/2 (h)	Bioavailability (%)
HSK0935	Not Specified	Not Specified	Not Specified	Not Specified
Dapagliflozin	1	~1.7	~4.6	~84%[7]
Dapagliflozin	1	Not Specified	5.02	Not Specified[8]

Note: Detailed pharmacokinetic data for **HSK0935** in rats were not publicly available in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of SGLT2 inhibitors. While the specific parameters for **HSK0935** are from its primary publication, the general protocols are representative of those used in the field.

In Vitro SGLT2 Inhibition Assay (Cell-Based)

This protocol describes a common method for determining the inhibitory activity of compounds on SGLT2 expressed in a host cell line.

Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of a test compound against human SGLT2 (hSGLT2).

Materials:

- Chinese Hamster Ovary (CHO) cells stably expressing hSGLT2.
- [¹⁴C]-alpha-methyl-D-glucopyranoside ([¹⁴C]AMG), a non-metabolizable glucose analog.
- Test compounds (e.g., **HSK0935**, Dapagliflozin) dissolved in DMSO.
- Assay buffer (e.g., Krebs-Ringer-Henseleit buffer).
- Scintillation fluid and a scintillation counter.

Procedure:

- Cell Culture: CHO-hSGLT2 cells are cultured to confluence in 96-well plates.
- Compound Preparation: A serial dilution of the test compounds is prepared in the assay buffer.
- Assay Initiation: The cell monolayers are washed with a sodium-free buffer and then incubated with the assay buffer containing various concentrations of the test compound and [¹⁴C]AMG for a defined period (e.g., 1-2 hours) at 37°C.[6]
- Assay Termination: The uptake of [¹⁴C]AMG is stopped by washing the cells with ice-cold, sodium-free buffer.
- Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
- Data Analysis: The IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo Urinary Glucose Excretion (UGE) Study in Rats

This protocol outlines a typical in vivo experiment to assess the pharmacodynamic effect of SGLT2 inhibitors.

Objective: To determine the effect of a test compound on urinary glucose excretion in a rodent model.

Materials:

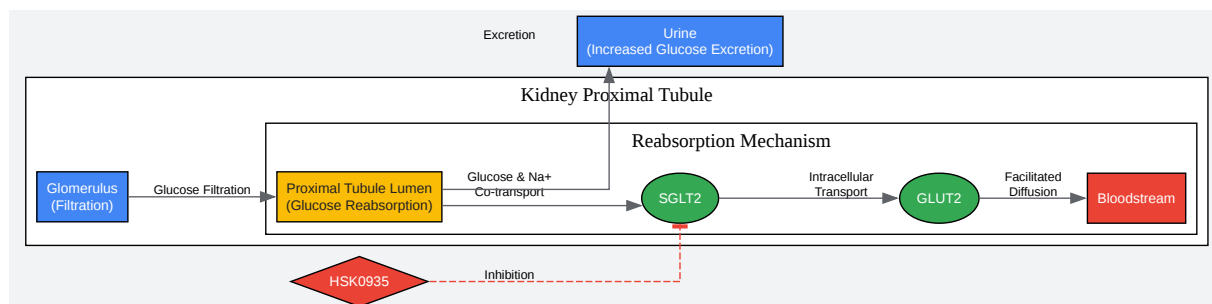
- Sprague-Dawley or Zucker Diabetic Fatty (ZDF) rats.
- Test compound formulated for oral administration.
- Metabolic cages for urine collection.
- Glucose analyzer.

Procedure:

- Acclimatization: Animals are housed in metabolic cages for acclimatization for at least 24 hours before the experiment.
- Dosing: A single oral dose of the test compound or vehicle is administered to the rats.
- Urine Collection: Urine is collected over a specified period (e.g., 6, 12, or 24 hours) post-dosing.^[1]
- Sample Analysis: The volume of urine is measured, and the glucose concentration in the urine is determined using a glucose analyzer.
- Data Analysis: The total amount of glucose excreted in the urine is calculated and compared between the treated and vehicle control groups.

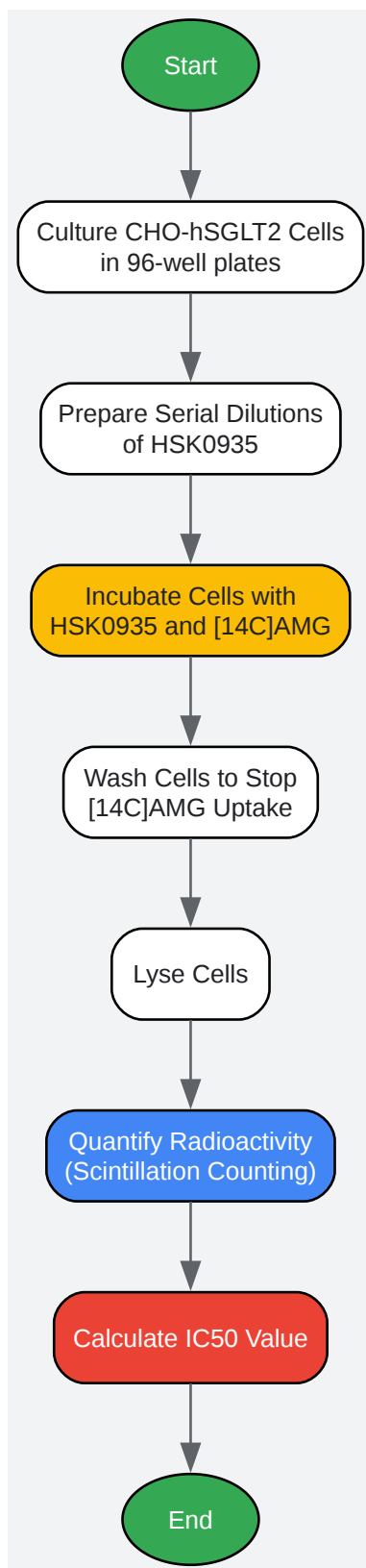
Visualizations

The following diagrams illustrate the signaling pathway, a typical experimental workflow, and the logical relationship of the comparative analysis.



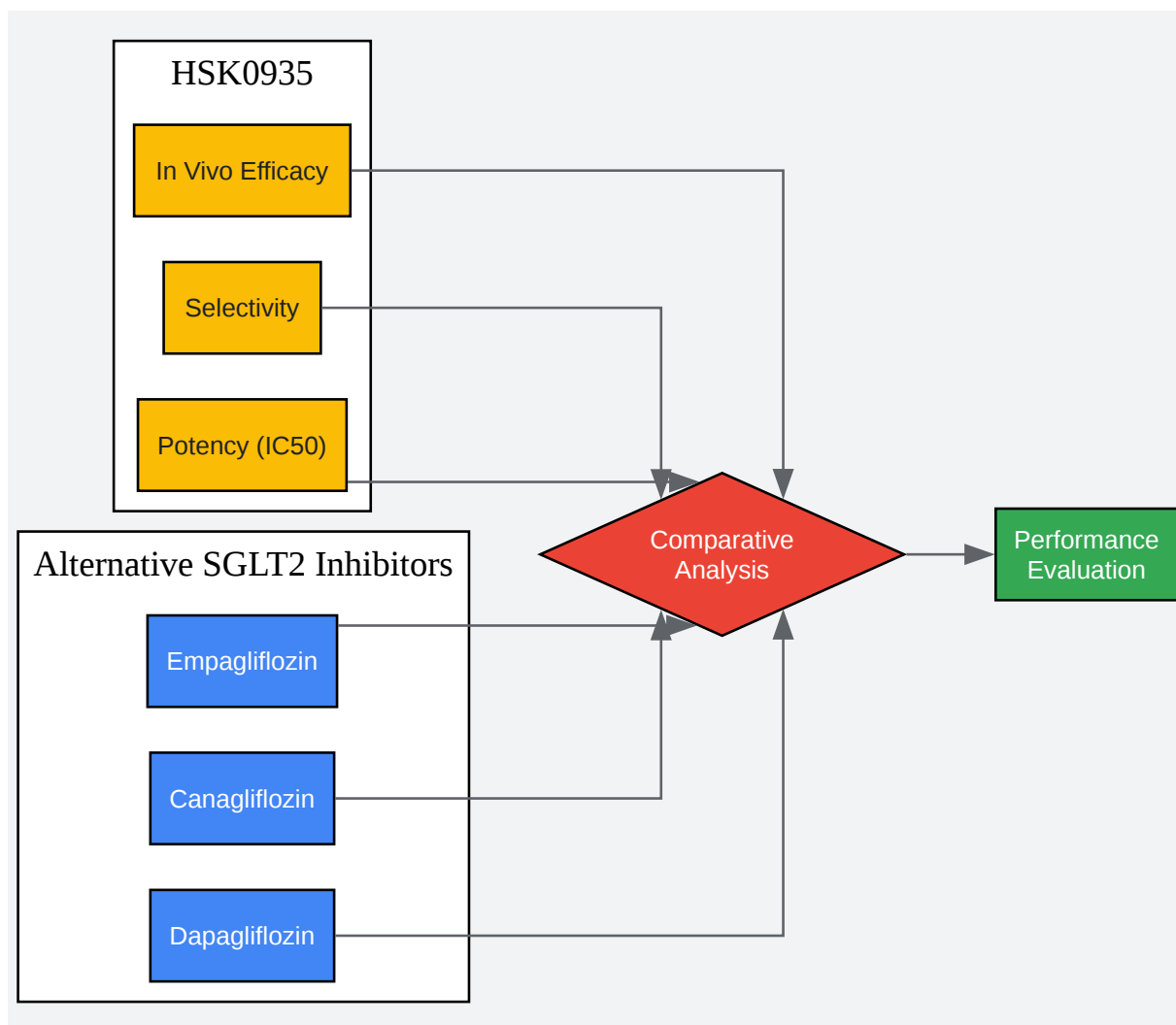
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Caption: Mechanism of SGLT2 Inhibition by **HSK0935** in the Kidney.



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Caption: Workflow for In Vitro SGLT2 Inhibition Assay.



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Caption: Logical Framework for Comparative Analysis of SGLT2 Inhibitors.

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